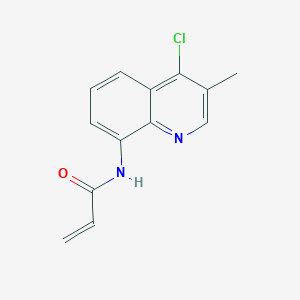![molecular formula C12H16N2O B2485758 (1S,4S)-2-(4-メトキシフェニル)-2,5-ジアザビシクロ[2.2.1]ヘプタン CAS No. 1203932-30-2](/img/structure/B2485758.png)
(1S,4S)-2-(4-メトキシフェニル)-2,5-ジアザビシクロ[2.2.1]ヘプタン
説明
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a methoxyphenyl substituent
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.
作用機序
Target of Action
The primary targets of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[22It’s known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
It’s known to be used in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts , which suggests it may interact with its targets to facilitate certain chemical reactions.
Biochemical Pathways
It’s known that the compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests it may play a role in facilitating these reactions, potentially affecting related biochemical pathways.
Result of Action
It’s known to be used in the preparation of diazabicyclo[221]heptane derivatives as catalysts , suggesting it may facilitate certain chemical reactions at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Diazabicycloheptane Core: The core structure is formed through a series of cyclization reactions, often involving the use of strong bases and heat to facilitate the formation of the bicyclic ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the diazabicycloheptane core under basic conditions.
Industrial Production Methods
Industrial production of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated methoxyphenyl derivatives, strong bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane.
類似化合物との比較
Similar Compounds
(1S,4S)-2-(4-Hydroxyphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a hydroxy group instead of a methoxy group.
(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a methyl group instead of a methoxy group.
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various interactions, such as hydrogen bonding and electronic effects, which can enhance the compound’s properties and make it suitable for specific applications.
特性
IUPAC Name |
(1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACCJBSRBQSTTF-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203932-30-2 | |
| Record name | (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


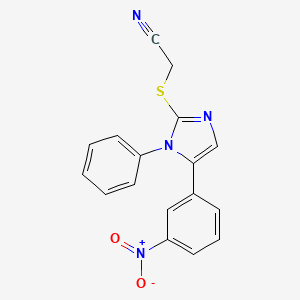
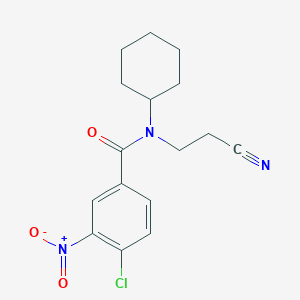
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)
![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
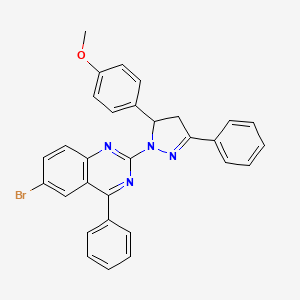
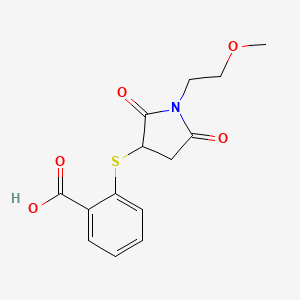
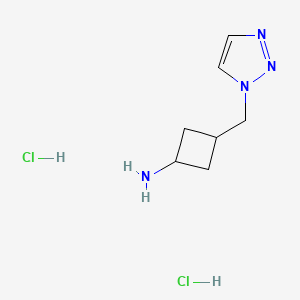
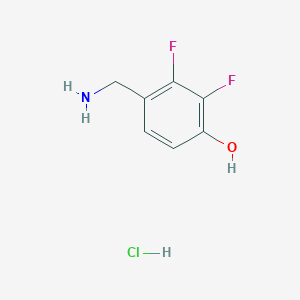
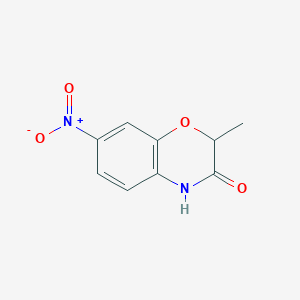
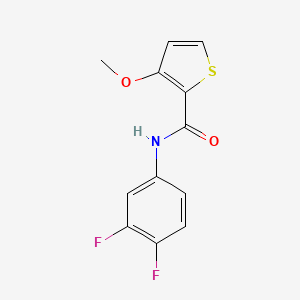
![2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole](/img/structure/B2485689.png)
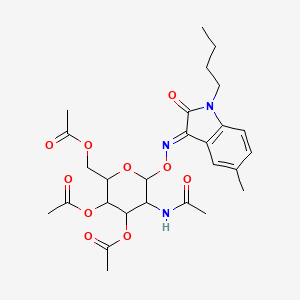
![3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2485694.png)
